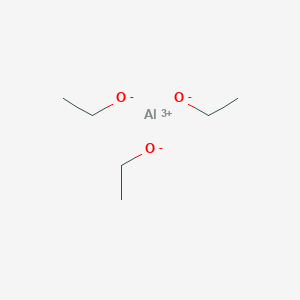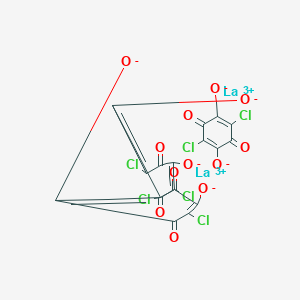
Etanol, sal de aluminio
Descripción general
Descripción
Ethanol, aluminum salt, also known as aluminum triethoxide, is a compound formed by the reaction of aluminum and ethanol . It is an organoaluminum compound . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Synthesis Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .
Molecular Structure Analysis
The molecular formula of Ethanol, aluminum salt is C6H15AlO3 . The InChI representation of the molecule is InChI=1S/3C2H5O.Al/c31-2-3;/h32H2,1H3;/q3*-1;+3 .
Chemical Reactions Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . In the presence of any moisture, it decomposes into aluminum hydroxide and ethanol . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Physical And Chemical Properties Analysis
The molecular weight of Ethanol, aluminum salt is 162.16 g/mol .
Aplicaciones Científicas De Investigación
Tolerancia al Estrés por Calor en Plantas de Tomate
Antecedentes: El etanol ha surgido como un área prometedora en la investigación agrícola. Estudios previos demostraron que el pretratamiento con una baja concentración de etanol mejora la tolerancia al estrés abiótico en varias plantas.
Aplicación: En el tomate (Solanum lycopersicon L.), el tratamiento con etanol induce tolerancia al estrés por calor. Las plántulas del cultivar de tomate 'Micro-Tom' fueron pretratadas con una solución de etanol y luego sometidas a estrés por calor. Las plantas pretratadas con etanol exhibieron tasas de supervivencia más altas y mayor número de frutos en comparación con las plantas control tratadas con agua. El análisis del transcriptoma reveló genes diferencialmente expresados relacionados con la respuesta al estrés en los brotes, raíces y frutos verdes maduros de las plantas pretratadas con etanol. El análisis del metaboloma mostró contenidos alterados de varios metabolitos, incluidos azúcares como trehalosa, sacarosa, glucosa y fructosa. Esto sugiere que la tolerancia al estrés por calor inducida por etanol en el tomate se debe principalmente al aumento de la expresión de genes relacionados con el estrés que codifican proteínas abundantes en la embriogénesis tardía (LEA), enzimas de eliminación de especies reactivas de oxígeno (ROS) y gluconeogénesis activada .
Nanocombustibles a base de etanol con aluminio (Al) y aluminio recubierto de níquel (Ni-Al)
Antecedentes: Los nanocombustibles son un área de investigación emocionante, cuyo objetivo es mejorar la eficiencia de la combustión y las propiedades de los combustibles tradicionales.
Aplicación: Los investigadores han investigado las características de combustión de los nanocombustibles a base de etanol que incorporan nanopartículas de aluminio (Al) y aluminio recubierto de níquel (Ni-Al). Al variar las concentraciones de Al y Ni-Al, exploraron cómo estos nanocombustibles afectan el comportamiento de la combustión, las propiedades termofísicas y el rendimiento general. Comprender estas características puede conducir a mejores formulaciones de combustibles para diversas aplicaciones .
Mitigación de la toxicidad salina en la soya mediante el tratamiento con etanol
Antecedentes: El estrés por salinidad afecta negativamente el crecimiento y el rendimiento de los cultivos. El tratamiento con etanol se ha explorado como una estrategia potencial para mitigar la toxicidad salina.
Aplicación: En la soya, el tratamiento con etanol mejora las respuestas fisiológicas y bioquímicas para contrarrestar el estrés salino. Los investigadores encontraron que las plantas de soya tratadas con etanol mostraron una tolerancia mejorada a la salinidad. Este efecto se observó en términos de daño oxidativo reducido, actividad enzimática antioxidante mejorada y mejor salud general de las plantas. El tratamiento con etanol podría ser un enfoque valioso para mejorar la resistencia de los cultivos en ambientes salinos .
Mecanismo De Acción
Target of Action
The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .
Mode of Action
Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .
Biochemical Pathways
Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .
Pharmacokinetics
The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.
Result of Action
The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .
Action Environment
The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .
Análisis Bioquímico
Biochemical Properties
Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, ethanol, aluminum salt, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.
Cellular Effects
Ethanol, aluminum salt, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of ethanol, aluminum salt, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, aluminum salt, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.
Dosage Effects in Animal Models
The effects of ethanol, aluminum salt, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
Ethanol, aluminum salt, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of ethanol, aluminum salt, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
Ethanol, aluminum salt, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethanol, aluminum salt can be achieved through the reaction of aluminum with ethanol in the presence of a catalyst.", "Starting Materials": [ "Aluminum", "Ethanol", "Catalyst (such as hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Add the catalyst to a flask containing ethanol.", "Add small pieces of aluminum to the flask and stir the mixture.", "Heat the flask and continue stirring until the aluminum has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the mixture to cool and then evaporate the solvent to obtain the Ethanol, aluminum salt product." ] } | |
Número CAS |
555-75-9 |
Fórmula molecular |
C2H6AlO |
Peso molecular |
73.05 g/mol |
Nombre IUPAC |
aluminum;ethanolate |
InChI |
InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |
Clave InChI |
LIYILTXDOBZLIO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].[Al+3] |
SMILES canónico |
CCO.[Al] |
Punto de ebullición |
200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |
Color/Form |
Liquid Liquid, condenses to a solid |
Densidad |
1.142 @ 20 °C / 0 °C |
melting_point |
140 °C ... slowly solidifies to a whole white solid |
Otros números CAS |
555-75-9 |
Descripción física |
Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |
Pictogramas |
Flammable; Corrosive |
Vida útil |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Solubilidad |
Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)

